molecular formula C10H9N3 B1601161 [2,3'-Bipyridin]-6'-amine CAS No. 31860-60-3

[2,3'-Bipyridin]-6'-amine

Cat. No. B1601161
Key on ui cas rn: 31860-60-3
M. Wt: 171.2 g/mol
InChI Key: ALOXOGJUTFNBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238646B2

Procedure details

To a reaction tube were added 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (220 mg, 1.00 mmol), 2-iodopyridine (205 mg, 1.00 mmol), Pd(PPh3)4 (57.7 mg, 0.05 mmol) and K3PO4 (424 mg, 2.00 mmol). The tube was subjected to vacuum and back filled with argon. Dioxane (3.0 ml) and water (0.3 ml) were added and the mixture was heated at 96° C. overnight. After cooled to room temperature, the reaction mixture was filtered through celite (washed with ethyl acetate) and concentrated by evaporation. The residue was redistributed between ethyl acetate (40 ml) and 0.1 N HCl solution (40 mL). The acidic aqueous phase was further extracted with ethyl acetate (40 ml×2) and treated with Na2CO3 to have pH around 9 and concentrated by evaporation of water. The solid residue was extracted with refluxing ethyl acetate (40 ml) to give 2,3′-bipyridin-6′-amine (124-1) which is used for reaction without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
57.7 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)O1.I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:9]1[CH:14]=[N:13][C:12]([NH2:15])=[CH:11][CH:10]=1 |f:2.3.4.5,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N)C
Name
Quantity
205 mg
Type
reactant
Smiles
IC1=NC=CC=C1
Name
K3PO4
Quantity
424 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
57.7 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
back filled with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite (washed with ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous phase was further extracted with ethyl acetate (40 ml×2)
ADDITION
Type
ADDITION
Details
treated with Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of water
EXTRACTION
Type
EXTRACTION
Details
The solid residue was extracted with refluxing ethyl acetate (40 ml)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=NC(=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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